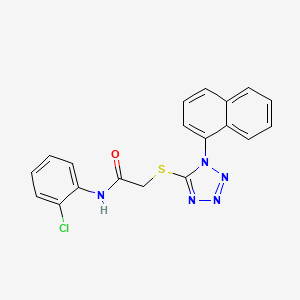![molecular formula C19H20N4O4S B2613962 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-97-8](/img/no-structure.png)
1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound has been synthesized and analyzed for its structural characteristics. In one study, a related compound was synthesized using a reaction involving 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and 4-nitrobenzaldehyde, revealing that the pyrimidine ring adopts a flattened envelope conformation and molecules are linked by hydrogen bonds forming a three-dimensional network (Zhou et al., 2007).
Chemical Synthesis
The compound is involved in the synthesis of various pyrido[2,3-d]pyrimidine derivatives. For example, an efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones was reported, using a three-component reaction in the presence of a reusable catalyst under microwave irradiation (Rahmani et al., 2018).
Application in Catalysis
Thiourea dioxide in water has been used as a recyclable catalyst for synthesizing a series of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives, where the aqueous layer containing the catalyst could be reused without significant loss in activity (Verma & Jain, 2012).
Potential Biological Activities
The compound is a key precursor in synthesizing various derivatives with potential biological activities. For instance, a study synthesized 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives, which were screened for in vitro urease inhibition activity (Rauf et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile with 4-nitrobenzyl chloride, followed by thiolation with sodium hydrosulfide and alkylation with 1-bromopropane. The resulting intermediate is then cyclized with acetic anhydride to form the final product.", "Starting Materials": [ "2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile", "4-nitrobenzyl chloride", "sodium hydrosulfide", "1-bromopropane", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate to form 1-(4-nitrobenzyl)-2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile.", "Step 2: Thiolation of the intermediate with sodium hydrosulfide in the presence of a base such as sodium hydroxide to form 1-(4-nitrobenzylthio)-2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile.", "Step 3: Alkylation of the intermediate with 1-bromopropane in the presence of a base such as potassium carbonate to form 1-(4-nitrobenzylthio)-2-amino-4,6-dimethyl-5-propylpyridine-3,5-dicarbonitrile.", "Step 4: Cyclization of the intermediate with acetic anhydride in the presence of a base such as pyridine to form 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
899747-97-8 |
Formule moléculaire |
C19H20N4O4S |
Poids moléculaire |
400.45 |
Nom IUPAC |
1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H20N4O4S/c1-4-5-13-10-20-17-15(18(24)22(3)19(25)21(17)2)16(13)28-11-12-6-8-14(9-7-12)23(26)27/h6-10H,4-5,11H2,1-3H3 |
Clé InChI |
ZZEUFYCXPFENAR-UHFFFAOYSA-N |
SMILES |
CCCC1=CN=C2C(=C1SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethyl 3-methyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2613880.png)
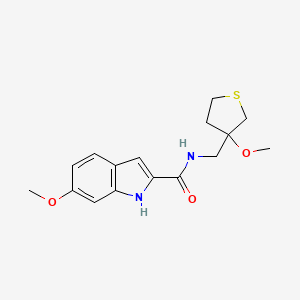
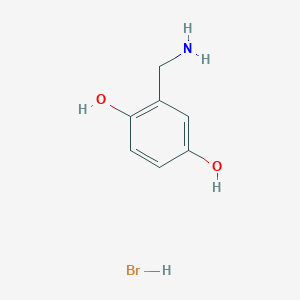

![3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2613887.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2613888.png)

![3-chloro-2-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2613890.png)
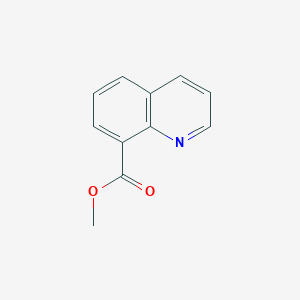
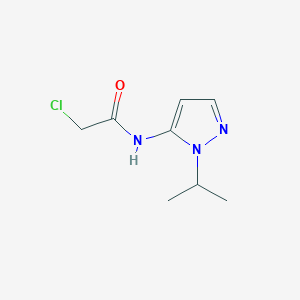
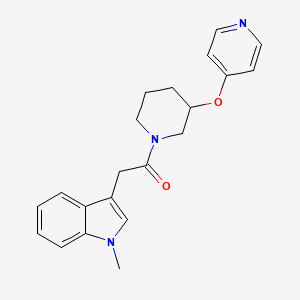
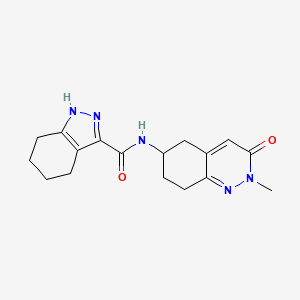
![3-benzyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2613900.png)
